

Application of Cdk5-IN-2 in High-Throughput Screening: Notes and Protocols

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Compound of Interest

Compound Name: Cdk5-IN-2

Cat. No.: B11934076

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Introduction

Cyclin-dependent kinase 5 (Cdk5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other physiological processes. Dysregulation of Cdk5 activity has been implicated in various neurodegenerative diseases and cancer, making it an attractive therapeutic target. **Cdk5-IN-2** is a highly selective and potent inhibitor of Cdk5, demonstrating significant potential as a tool compound for studying Cdk5 biology and as a starting point for drug discovery programs. High-throughput screening (HTS) assays are essential for identifying and characterizing novel Cdk5 inhibitors. This document provides detailed application notes and protocols for the use of **Cdk5-IN-2** in both biochemical and cell-based HTS assays.

Cdk5-IN-2: A Highly Selective Cdk5 Inhibitor

Cdk5-IN-2 is a potent inhibitor of the Cdk5/p25 complex, with a reported IC₅₀ of 0.2 nM. Its selectivity for Cdk5 over other kinases, such as CDK2/CycA (IC₅₀ of 23 nM), makes it a valuable tool for specifically probing Cdk5 function.^{[1][2]}

Table 1: Biochemical Potency and Selectivity of Cdk5-IN-2

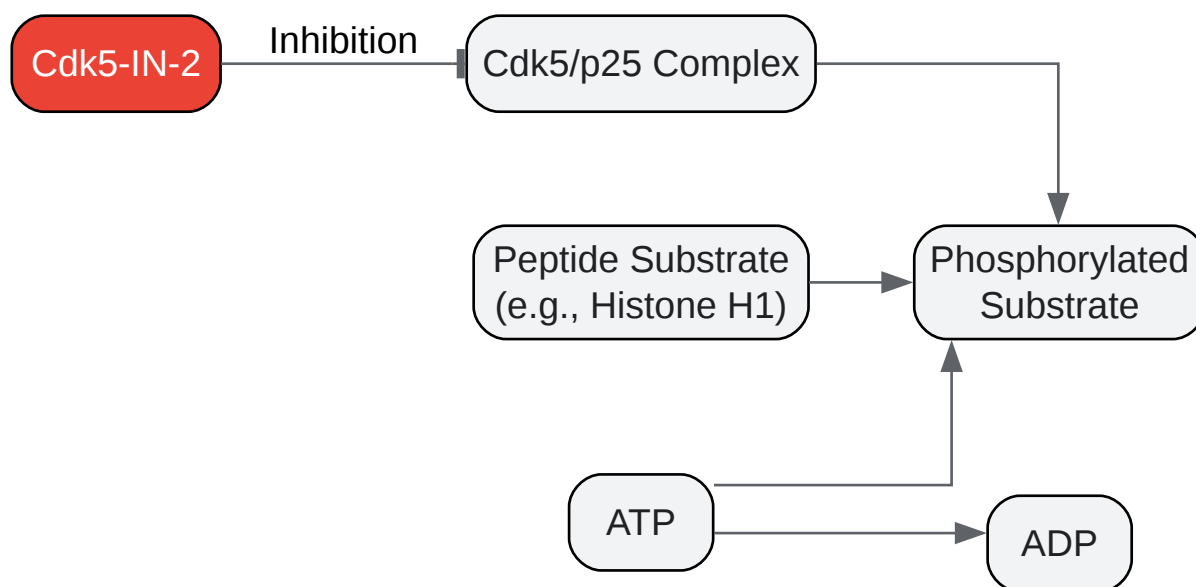
Target	IC50 (nM)
Cdk5/p25	0.2
CDK2/CycA	23

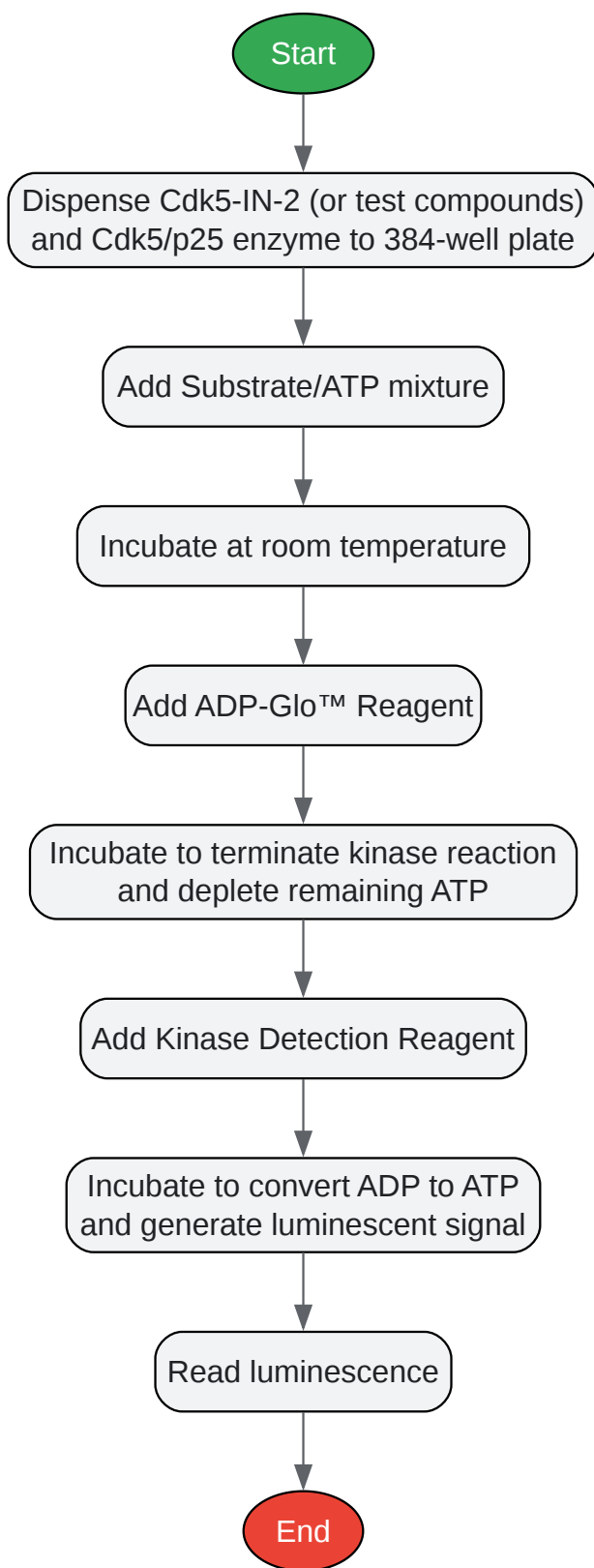
Data sourced from Daniels MH, et al. J Med Chem. 2022.[3]

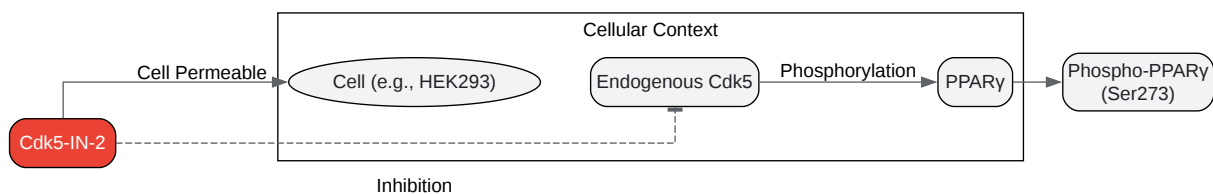
Biochemical High-Throughput Screening Assay

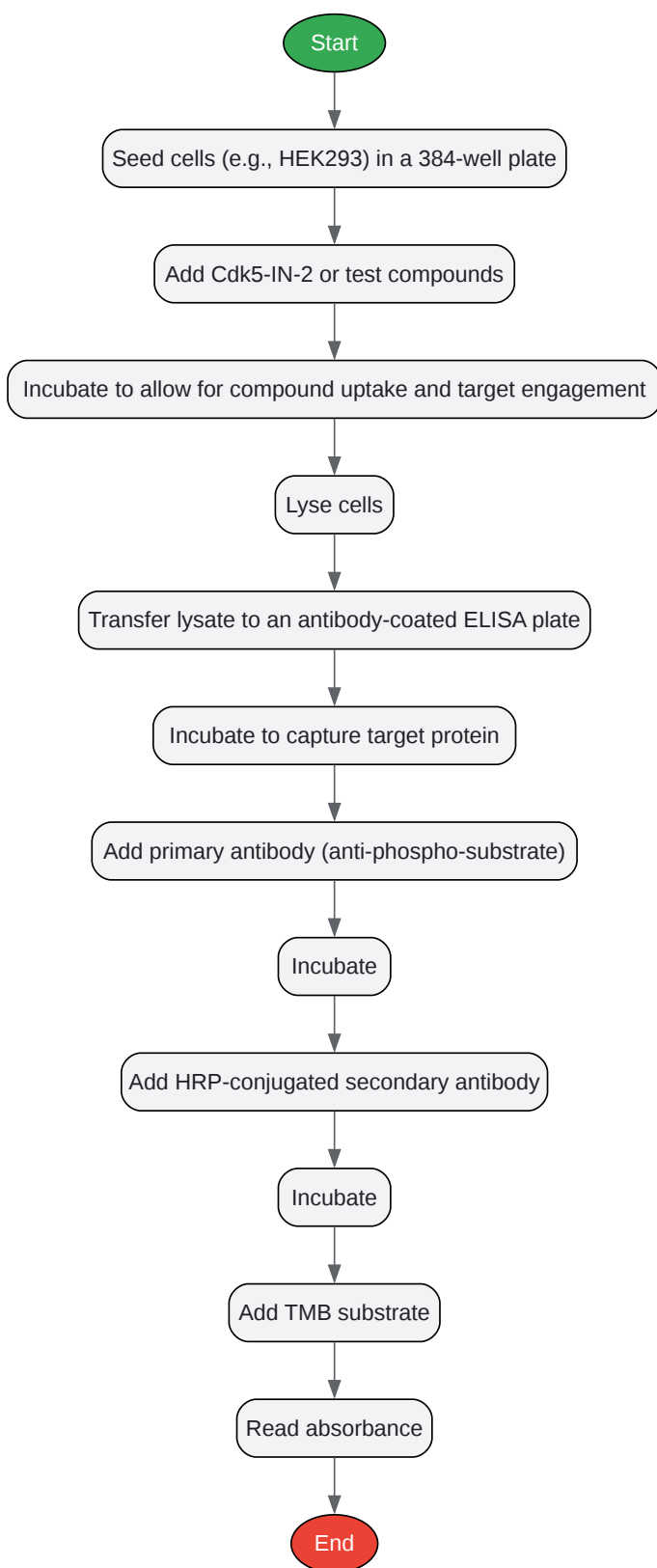
Biochemical assays are fundamental for the initial screening of compound libraries to identify direct inhibitors of Cdk5 kinase activity. A common and robust method is a luminescence-based kinase assay that measures ATP consumption.

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